4-methyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine
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Overview
Description
4-methyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine is a compound that belongs to the class of pyrimidine derivatives Pyrimidine is a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine typically involves the reaction of 4-methyl-6-chloropyrimidine with 1-(2-phenylethyl)piperazine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The reaction mechanism involves nucleophilic substitution where the chlorine atom is replaced by the piperazine derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions would be optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
4-methyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrimidine ring.
Reduction: Reduced forms of the piperazine ring.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
4-methyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an acetylcholinesterase inhibitor, which could be useful in the treatment of Alzheimer’s disease.
Neuroprotection: The compound has shown promise in neuroprotective and anti-neuroinflammatory applications.
Biological Studies: It is used in studies involving the modulation of neurotransmitter systems and cognitive functions.
Mechanism of Action
The mechanism of action of 4-methyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine involves its interaction with acetylcholinesterase (AChE). It acts as an inhibitor of AChE, preventing the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission. This mechanism is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another pyrimidine derivative with acetylcholinesterase inhibitory activity.
Triazole-pyrimidine hybrids: Compounds with neuroprotective and anti-neuroinflammatory properties.
Uniqueness
4-methyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine is unique due to its specific structure that allows for selective inhibition of acetylcholinesterase, making it a promising candidate for the development of drugs targeting neurological disorders.
Properties
IUPAC Name |
4-methyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4/c1-15-13-17(19-14-18-15)21-11-9-20(10-12-21)8-7-16-5-3-2-4-6-16/h2-6,13-14H,7-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCWXJQUGMGPQLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N2CCN(CC2)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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